1-[3-(2-ethylphenoxy)propyl]piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential analgesic and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models, suggesting its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate in lab experiments is its potential use in the development of new drugs for the treatment of pain and inflammation. Its analgesic and anti-inflammatory properties make it a potential candidate for the development of new drugs in this area. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Future Directions
There are several future directions for the study of 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate. One direction is the development of new drugs for the treatment of pain and inflammation. Another direction is the study of this compound for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are also needed to determine the safety and toxicity of this compound for use in humans.
Synthesis Methods
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate can be synthesized using various methods. One of the commonly used methods is the reaction of 1-piperidin-4-ylpropan-1-one with 2-ethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with oxalic acid to form 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate.
Scientific Research Applications
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate has been studied for its potential applications in the field of medicine. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-[3-(2-ethylphenoxy)propyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-2-15-9-4-5-10-16(15)18-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKZHYBHAQIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.